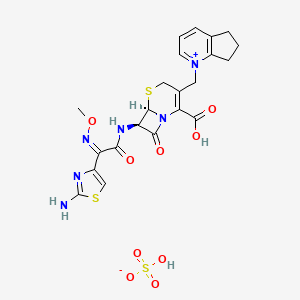
cefpirome sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against Pseudomonas aeruginosa and other resistant bacterial strains . This compound is used in the treatment of severe infections, including those in immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefpirome sulfate is synthesized through a multi-step process involving the reaction of 3-iodomethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester with 2,3-cyclopentenopyridine . The reaction is carried out at low temperatures (-5 to 0°C) and in the absence of light to prevent degradation . The resulting compound is then treated with methoxyimino acetic acid ester to yield cefpirome .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of alkaline or neutral amino acids as cosolvents . This method helps stabilize the compound and prevent degradation during the production process . The final product is typically formulated as a sterile powder for injection .
Chemical Reactions Analysis
Types of Reactions
Cefpirome sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving the β-lactam ring are possible, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the β-lactam ring.
Major Products Formed
The major products formed from these reactions include various degradation products and derivatives of cefpirome .
Scientific Research Applications
Cefpirome sulfate has a wide range of scientific research applications:
Mechanism of Action
Cefpirome sulfate exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell death through lysis . Its broad-spectrum activity is due to its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against beta-lactamases .
Comparison with Similar Compounds
Similar Compounds
Cefepime: Another fourth-generation cephalosporin with similar broad-spectrum activity.
Cefpirome: The parent compound of cefpirome sulfate.
Cefotaxime: A third-generation cephalosporin with a slightly narrower spectrum of activity.
Uniqueness
This compound is unique due to its high stability against beta-lactamases and its ability to target multiple penicillin-binding proteins, making it highly effective against resistant bacterial strains .
Properties
Molecular Formula |
C22H24N6O9S3 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















